Bis(2,6-dimethylheptoxy)-oxophosphanium
Description
Bis(2,6-dimethylheptoxy)-oxophosphanium is a phosphonium salt characterized by a central phosphorus atom bonded to an oxygen atom (oxo group) and two 2,6-dimethylheptoxy substituents. Phosphonium salts are widely utilized in catalysis, materials science, and synthetic chemistry due to their unique electronic and steric properties. The 2,6-dimethylheptoxy groups in this compound introduce significant steric hindrance and lipophilicity, which may enhance stability and influence solubility compared to simpler alkoxy-substituted analogs .
Properties
CAS No. |
13086-87-8 |
|---|---|
Molecular Formula |
C18H38O3P+ |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
bis(2,6-dimethylheptoxy)-oxophosphanium |
InChI |
InChI=1S/C18H38O3P/c1-15(2)9-7-11-17(5)13-20-22(19)21-14-18(6)12-8-10-16(3)4/h15-18H,7-14H2,1-6H3/q+1 |
InChI Key |
BQHWPHWLYAOJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CO[P+](=O)OCC(C)CCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-dimethylheptoxy)-oxophosphanium typically involves the reaction of 2,6-dimethylheptanol with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of 2,6-dimethylheptanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dimethylheptoxy)-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the heptoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2,6-dimethylheptoxy)-oxophosphanium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bis(2,6-dimethylheptoxy)-oxophosphanium involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Effects on Phosphonium Salt Properties
Stability and Reactivity
- P-O Bond Instability : Bis(2-ethylhexoxy)-oxophosphanium exhibits high instability, attributed to polarizable P-O bonds and steric strain . The 2,6-dimethylheptoxy variant may mitigate this through enhanced steric shielding, though its longer chain could introduce conformational flexibility that offsets stability gains.
- Comparative Reactivity : Phosphonium salts with aryl or cycloalkyl substituents (e.g., DavePhos, S-PHOS) demonstrate higher stability due to rigid, bulky groups . In contrast, alkoxy-substituted salts like the target compound may exhibit higher reactivity in nucleophilic environments.
Analytical Behavior
Organophosphorus compounds with P-O bonds show high variability in analytical response factors during LC-MS/GC-MS analysis. For example:
- Bis(2-ethylhexoxy)-oxophosphanium has a median response factor 3-fold higher than amines or carbamides, complicating quantification .
- The 2,6-dimethylheptoxy analog may exhibit similar challenges, requiring optimized ionization conditions due to its lipophilic and sterically hindered structure.
Table 2: Analytical Response Factors for Organophosphorus Compounds
| Compound Type | Bond Type | Median Response Factor | Variability | Reference |
|---|---|---|---|---|
| Bis(2-ethylhexoxy)-oxophosphanium | P-O | 3.0 | High | |
| Amines | N-H | 1.5 | Moderate | |
| Carbamides | C-N | 1.0 | Low |
Functional Utility
While this compound’s applications remain speculative, structurally related compounds serve as ligands in cross-coupling reactions (e.g., S-PHOS in palladium catalysis) .
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